molecular formula C24H10N2O4 B1214955 3,4,9,10-Perylenetetracarboxylic Diimide CAS No. 81-33-4

3,4,9,10-Perylenetetracarboxylic Diimide

Cat. No. B1214955
CAS RN: 81-33-4
M. Wt: 390.3 g/mol
InChI Key: KJOLVZJFMDVPGB-UHFFFAOYSA-N
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Description

3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI) is a novel organic semiconductor material with potential to revolutionize the field of optoelectronic devices. PTCDI is an aromatic hydrocarbon composed of four fused benzene rings and four carboxylic acid groups. It is a unique semiconductor material due to its unique electronic properties and high carrier mobility. PTCDI has been studied extensively in recent years for its potential application in various optoelectronic devices such as light-emitting diodes (LEDs), photovoltaic cells, and photodetectors. PTCDI has also been studied for its potential use in organic field effect transistors (OFETs).

Scientific Research Applications

Organic Electronics

Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs) have long been used as industrial pigments, and recent developments have expanded their application to organic electronics. They are particularly utilized in organic photovoltaic devices and field-effect transistors due to their promising physical properties. This includes their synthesis, which has been tailored to enhance these applications (Huang, Barlow, & Marder, 2011).

Two-Dimensional Self-Assembled Nanoarchitectures

The structural and electronic properties of perylene diimide derivative films are crucial for developing next-generation organic photovoltaic devices. Studies have shown that 3,4,9,10-perylenetetracarboxylic diimide (PTCDI) molecules can self-assemble into novel two-dimensional structures upon annealing, exhibiting strong localized intermolecular electronic coupling (Hieulle & Silly, 2013).

Organic Photovoltaic Solar Cells

PDIs are recognized as one of the most promising classes of electron-accepting materials for organic photovoltaic solar cells. Their rigid, fused aromatic core enhances π–π intermolecular interactions, imparting n-type semiconducting properties that are vital for optoelectronic applications. Their strong electron-accepting character and significant charge transport properties make them ideal for this role (Kozma & Catellani, 2013).

Organogels

Certain perylenetetracarboxylic diimide (PDI) compounds, when substituted with both hydrophobic and hydrophilic groups, can form fluorescent organogels. These gels exhibit unique properties depending on their composition, such as being composed of H-aggregates or J-aggregates. Their ability to reversibly transform between gel and solution states upon temperature changes is a significant property for potential novel organogel designs (Wu et al., 2011).

Charge Storage and EPR Studies

PDIs have been the subject of detailed investigations using in-situ EPR spectroscopy, particularly focusing on their electrochemical reduction and charge storage capabilities. This research is pivotal in understanding the spin density distributions, charge states, and reversible charge-discharge properties of PDIs, which are essential for their use in conjugated organic compounds (Bartl et al., 1991).

Orientation on Semiconductor Surfaces

The orientation of perylene derivatives on semiconductor surfaces, such as GaAs(1 0 0), significantly impacts their optical properties. Studies using near-edge X-ray absorption fine structure spectroscopy and other methods have revealed that these molecules have distinct orientations which affect the optical anisotropy of the films, a crucial aspect for applications in semiconductor technology (Kampen et al., 2003).

Mechanism of Action

Target of Action

3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI), also known as Perylimid, is an organic heteropolycyclic compound . It is primarily used in biological dyes and indicators . One of the primary targets of PTCDI is DNA. Specifically, planar perylene- and naphthalene-based diimide linkers can be employed to tether the Watson-Crick and the Hoogsteen strands of a DNA triplex . This allows for the formation of conjugates capable of targeting single-stranded nucleic acids .

Mode of Action

PTCDI molecules self-assemble into a new two-dimensional structure after annealing . Scanning tunneling microscopy reveals strong localized inter-molecular electronic coupling at room temperature when molecules are arranged in a side-by-side packing . This interaction with its targets results in changes at the molecular level, affecting the properties of the material.

Biochemical Pathways

PTCDI exhibits both glucose oxidase (GOx)-like and catalase (CAT)-like activities . This dual enzymatic activity can be attributed to PTCDI’s highly conjugated structure and high electron mobility . The enzymatic activity is also related to the degree of aggregation of PTCDI .

Pharmacokinetics

It is known that ptcdi is a solid compound with a purple to reddish-brown color . It is stable under room temperature conditions in the continental US . For storage, it is recommended to keep it at 4°C and protect it from light .

Result of Action

The result of PTCDI’s action is the modulation of light emission, carrier recombination, or charge separation in organic films . These processes may preferentially occur at “hotspots” in organic films . Therefore, the site-specific properties of PTCDI are important to study .

Action Environment

PTCDI is highly resistant to heat, light, and changes in environmental conditions . This makes it an ideal compound for use in various applications, including as a tunable laser dye, light-harvesting material, transistor, molecular switch, solar cell, and optoelectronic device .

Future Directions

New applications for PTCDI derivatives have emerged in areas including organic photovoltaic devices and field-effect transistors . PTCDI has also been proposed as a negative electrode active material in rechargeable aqueous metal||I2 electrochemical energy storage systems . More details about its future directions can be found in the referenced papers .

Biochemical Analysis

Biochemical Properties

3,4,9,10-Perylenetetracarboxylic Diimide plays a significant role in biochemical reactions, particularly in the context of its interactions with nucleic acids. It can form stable complexes with DNA, targeting single-stranded nucleic acids and facilitating the formation of hairpin triplexes . This interaction is crucial for its application in molecular biology and genetic research. Additionally, it has been reported to interact with various enzymes and proteins, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA can lead to changes in gene expression, impacting cellular functions . Moreover, it has been used in studies to understand its effects on different cell types, including its potential to induce apoptosis or alter cell cycle progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to nucleic acids, forming stable complexes that can inhibit or activate specific genes . Additionally, it can interact with enzymes, either inhibiting or activating them, which in turn affects cellular metabolism and other biochemical pathways . These interactions are crucial for its application in research and therapeutic contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. It has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and altered cellular functions . These studies are crucial for determining the safe and effective dosage ranges for its application in research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability . It has been shown to affect metabolic flux and metabolite levels, which are essential for understanding its role in cellular metabolism . These interactions are critical for its application in metabolic studies and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its effectiveness in various applications . Understanding these mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function . Targeting signals and post-translational modifications direct it to particular organelles, influencing its interactions with other biomolecules . This localization is vital for its role in cellular processes and its application in biochemical research.

properties

IUPAC Name

7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOLVZJFMDVPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052555
Record name Pigment Violet 29
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Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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CAS RN

81-33-4, 12236-71-4
Record name Pigment Violet 29
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Record name Perylimid
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Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Record name Perylene-3,4:9,10-tetracarboxydiimide
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Record name 3,4,9,10-PERYLENETETRACARBOXYLIC DIIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of PTCDI?

A1: PTCDI has the molecular formula C24H8N2O6 and a molecular weight of 440.38 g/mol.

Q2: What are the key spectroscopic features of PTCDI?

A2: PTCDI exhibits characteristic absorption and emission bands in the visible region. The exact positions of these bands depend on the specific derivative and its environment, but they typically fall between 400 and 600 nm. [, , ] For example, N,N'-diperfluorophenyl-3,4,9,10-perylenetetracarboxylic diimide (DFPP) displays unique aggregate structure in solid film compared to its nonfluorinated analogue, N,N'-diphenyl-3,4,9,10-perylenetetracarboxylic diimide (DPP) []. Additionally, PTCDI derivatives show strong fluorescence, which can be quenched upon interaction with other molecules or upon aggregation. [, , ]

Q3: How does the performance of PTCDI vary under different conditions?

A3: PTCDI derivatives demonstrate varying performance depending on factors like temperature, solvent, and the presence of other molecules. For instance, the solubility of PTCDI derivatives in different solvents can significantly impact their aggregation behavior and, consequently, their optical and electronic properties. [, , ] Temperature also plays a crucial role, influencing the morphology of PTCDI thin films during deposition, which directly affects charge transport properties and the performance of organic field-effect transistors (OFETs). [, , ]

Q4: What are the typical applications of PTCDI based on its properties?

A4: PTCDI is investigated for applications such as organic field-effect transistors (OFETs), [, ] organic solar cells, [, , ] and fluorescent sensors. [] The choice of specific PTCDI derivatives and their processing conditions are crucial for optimizing device performance in each application.

Q5: How does PTCDI interact with DNA, and what are the downstream effects?

A5: Certain PTCDI derivatives, like N,N'-bis[2-(1-piperidino)ethyl]-3,4,9,10-perylenetetracarboxylic diimide (PIPER), exhibit a strong interaction with G-quadruplex DNA structures. [] This interaction stabilizes the G-quadruplex and prevents its unwinding by helicases like Sgs1. [] This stabilization can disrupt critical cellular processes like DNA replication, transcription, and telomere maintenance, potentially leading to anti-cancer effects.

Q6: Can PTCDI be used in sensing applications?

A6: Yes, PTCDI's fluorescence properties make it suitable for sensing applications. For example, N,N-bis[aspartic potassium salt]-3,4,9,10-perylenetetracarboxylic diimide (APBI-K) self-assembled nanorods can act as a dual fluorometric and colorimetric sensor for sulfide detection, showing potential in monitoring meat spoilage. [] Similarly, PTCDI microfibers have been explored as fluorescent sensing platforms for DNA detection, demonstrating high sensitivity and selectivity. []

Q7: How is PTCDI used in energy storage devices?

A7: PTCDI is being explored as an electrode material in battery technologies. For example, it shows promise as an anode material for aqueous sodium-ion batteries (ASIBs) due to its ability to store sodium ions. [, , ] Additionally, PTCDI has been investigated for use in aqueous calcium-ion batteries (ACIBs) exhibiting excellent long-term cycling performance and high capacity retention. []

Q8: How is computational chemistry used to study PTCDI?

A8: Computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure of PTCDI and its derivatives. [, ] These calculations provide insights into the energy levels of molecular orbitals, the nature of intermolecular interactions, and charge transport properties. [] For example, DFT calculations help elucidate the calcium storage mechanism, activation process, and diffusion pathways of PTCDI in ACIBs. []

Q9: Are there any structure-activity relationship (SAR) studies on PTCDI?

A9: While specific quantitative SAR models might be limited, research indicates that modifications to the PTCDI structure impact its properties and activities. For instance, adding substituents to the perylene core or the imide nitrogen atoms can alter solubility, electron affinity, and aggregation behavior. [, ] These changes affect performance in applications like OFETs and organic solar cells.

Q10: What are some future research directions for PTCDI?

A10: Future research on PTCDI can explore:

  • Understanding the long-term environmental impact and developing sustainable synthesis and disposal methods. []

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